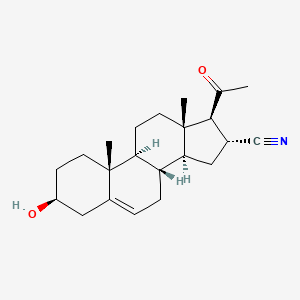

Pregnenolone carbonitrile

Description

Significance in Preclinical Investigations of Xenobiotic and Endobiotic Metabolism

Pregnenolone (B344588) carbonitrile is a crucial tool in the study of how living organisms metabolize both foreign substances (xenobiotics) and compounds produced internally (endobiotics). researchgate.net Its primary significance stems from its role as a powerful and specific activator of the pregnane (B1235032) X receptor (PXR) in rodents. nih.govresearchgate.net PXR is a nuclear receptor that functions as a xenosensor, detecting the presence of foreign chemicals and subsequently regulating the transcription of a wide array of genes involved in detoxification. plos.orgnih.gov

Upon activation by ligands like PCN, PXR induces the expression of genes that encode Phase I and Phase II metabolizing enzymes and drug transporters. plos.org A key target of PXR activation is the cytochrome P450 3A (CYP3A) family of enzymes, which are responsible for the metabolism of over half of the pharmaceuticals currently on the market. oup.comjci.org By inducing these enzymes, PCN effectively accelerates the breakdown and clearance of numerous drugs and toxins. jci.org This makes PCN an invaluable compound in preclinical models for investigating drug-drug interactions and mechanisms of chemical toxicity. oup.comjci.org For example, pretreatment with PCN has been shown to protect wild-type mice from acetaminophen-induced liver injury by enhancing the expression of the metabolic enzyme CYP3A11. oup.com

The study of PCN also extends to its influence on the metabolism of endogenous compounds. Research has shown that PXR activation by PCN affects the homeostasis of bile acids, lipids, and glucose. researchgate.netnih.gov For instance, PCN can protect against the liver toxicity caused by lithocholic acid, a toxic bile acid, by activating PXR and thus promoting its detoxification. pnas.orgpnas.org However, PCN has also been observed to decrease the activity of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis, indicating complex regulatory roles. nih.gov Furthermore, PCN treatment in mice has been shown to influence the expression of numerous genes involved in lipid metabolism and energy homeostasis. plos.orgnih.gov This dual role in regulating both xenobiotic and endobiotic pathways underscores the importance of PCN in understanding the integrated response to chemical exposures. researchgate.net

Table 1: Effect of Pregnenolone Carbonitrile (PCN) on Gene and Protein Expression in Preclinical Models An interactive data table summarizing the observed effects of PCN on various metabolic and transport proteins.

| Target Gene/Protein | Organism/Model | Effect of PCN Treatment | Reference |

| CYP3A | Rodents | Strong Induction | nih.govjci.orgpnas.org |

| CYP3A11 | Mice | Induction | oup.comnih.gov |

| CYP2B10 | Mice | Induction in Liver, Suppression in Hippocampus | nih.gov |

| Organic anion-transporting polypeptide 2 (oatp2) | Rats | Induction/Accelerated Maturation | nih.gov |

| Cholesterol 7α-hydroxylase | Rats | Decreased Activity | nih.gov |

| P-glycoprotein (Mdr1) | Mice | Induction | amegroups.org |

Historical Context of Pregnenolone Carbonitrile as a Prototypical Inducer

The historical importance of pregnenolone carbonitrile is rooted in the pioneering work of endocrinologist Hans Selye. tandfonline.com In the 1960s and 1970s, Selye introduced the concept of "catatoxic steroids," which were compounds that could protect the body against a wide variety of toxicants without possessing significant hormonal activity. jci.orgpnas.orgpnas.org Through extensive screening, PCN was identified as one of the most potent of these catatoxic steroids in rodents. jci.orgpnas.orgpnas.org

Early research demonstrated that PCN's protective effects were mediated by its ability to induce the activity of hepatic drug-metabolizing enzymes. jci.orgnih.gov This made PCN a "prototypical inducer," serving as a model compound for studying the phenomenon of enzyme induction long before the underlying molecular mechanisms were fully understood. researchgate.netnih.gov Studies in the 1970s showed that PCN administration to rats led to a marked increase in liver cytochrome P-450 and the activity of mixed-function oxidases. nih.gov

The discovery of the pregnane X receptor (PXR) in 1998 was a landmark event that provided the molecular explanation for PCN's effects. jci.org Researchers found that PCN binds to and activates PXR, which in turn binds to DNA response elements in the promoter regions of genes like CYP3A to initiate their transcription. jci.orgpnas.org This work solidified PCN's status as a prototypical PXR agonist in rodents and was instrumental in elucidating the PXR-mediated pathway as a central mechanism for the induction of drug metabolism by a vast range of structurally diverse compounds. nih.govjci.org The historical use of PCN thus paved the way for the development of high-throughput screening assays to identify potential drug candidates that might cause drug-drug interactions through PXR activation. jci.org

Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO2/c1-13(24)20-14(12-23)10-19-17-5-4-15-11-16(25)6-8-21(15,2)18(17)7-9-22(19,20)3/h4,14,16-20,25H,5-11H2,1-3H3/t14-,16-,17+,18-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBHRRMYCDQLJF-ZDNYCOCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037262 | |

| Record name | Pregnenolone carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434-54-4 | |

| Record name | Pregnenolone 16α-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnenolone carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001434544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregnenolone carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREGNENOLONE CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA9WH84QAJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Pregnenolone Carbonitrile Action

Pregnane (B1235032) X Receptor (PXR) Agonism and Transcriptional Regulation

The biological effects of PCN are predominantly mediated through its interaction with and activation of the pregnane X receptor (PXR), also known as the steroid and xenobiotic receptor (SXR). plos.orgnih.gov PXR is a ligand-activated transcription factor that belongs to the nuclear receptor superfamily. nih.govmdpi.com It is highly expressed in the liver and intestine, tissues central to the metabolism and disposition of foreign compounds. nih.gov

PCN acts as a prototypical and effective agonist for the rodent PXR. medchemexpress.comglpbio.com The PXR possesses a large, promiscuous ligand-binding domain, which allows it to be activated by a wide array of structurally diverse endogenous and exogenous compounds, including steroids, antibiotics, and other xenobiotics. glpbio.commdpi.com The binding of PCN to the PXR ligand-binding domain induces a conformational change in the receptor. This structural alteration is a critical step that initiates the downstream signaling cascade. In the absence of a ligand, PXR is typically retained in the cytoplasm of hepatic cells. nih.gov However, upon administration of PCN, PXR translocates to the nucleus, a crucial event for its transcriptional activity. nih.gov

Once activated by PCN and translocated into the nucleus, PXR forms a heterodimer with another nuclear receptor, the 9-cis retinoic acid receptor (RXR). glpbio.com This PXR-RXR heterodimer is the functional unit that binds to specific DNA sequences known as PXR response elements (PXREs) located in the regulatory regions of target genes. glpbio.com The binding of the PXR-RXR heterodimer to these response elements is a key determinant of which genes will be transcriptionally activated.

The binding of the PCN-activated PXR-RXR heterodimer to PXREs leads to the recruitment of coactivator proteins and the general transcriptional machinery, ultimately resulting in the increased transcription of a battery of target genes. These genes encode proteins that are integral to the metabolism, transport, and elimination of xenobiotics and the maintenance of endogenous metabolic pathways. plos.orgnih.gov

A primary and extensively studied consequence of PCN-mediated PXR activation is the induction of genes belonging to the cytochrome P450 (CYP) superfamily. medchemexpress.com CYPs are a diverse group of enzymes that play a central role in the phase I metabolism of a vast number of drugs, toxins, and endogenous compounds.

PCN treatment has been shown to robustly induce the expression of several CYP genes, most notably members of the CYP3A and CYP2B families. medchemexpress.comnih.gov For instance, in mice, PCN administration leads to the induction of Cyp3a11 and Cyp2b10 at the mRNA, protein, and enzymatic levels. medchemexpress.com In rats, PCN induces the expression of CYP3A. medchemexpress.com Studies in humanized mouse models have also demonstrated that PCN can elevate the expression of human CYP3A4. nih.gov This induction of CYP enzymes enhances the metabolic capacity of the liver, thereby accelerating the clearance of various xenobiotics. Interestingly, the effects of PCN on CYP expression can be tissue-specific, with studies showing induction in the liver but suppression in the hippocampus. nih.gov

Table 1: Selected Cytochrome P450 Genes Regulated by Pregnenolone (B344588) Carbonitrile

| Gene | Organism | Effect of PCN | Reference |

| Cyp3a11 | Mouse | Induction | medchemexpress.com |

| Cyp2b10 | Mouse | Induction | medchemexpress.com |

| CYP3A | Rat | Induction | medchemexpress.com |

| CYP3A4 | Humanized Mouse | Induction | nih.gov |

| CYP3A11 (Hippocampus) | Mouse | Suppression | nih.gov |

| CYP2B10 (Hippocampus) | Mouse | Suppression | nih.gov |

In addition to metabolic enzymes, PCN-mediated PXR activation also regulates the expression of genes encoding drug transporters. These transporters are critical for the uptake and efflux of xenobiotics and their metabolites across cellular membranes, playing a key role in drug absorption, distribution, and elimination. jst.go.jpjst.go.jp

A prominent example is the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), encoded by the MDR1 (or ABCB1) gene in humans and the Mdr1a and Mdr1b genes in rodents. jst.go.jpnih.gov P-gp is an efflux pump that actively transports a wide range of substrates out of cells. PCN has been shown to increase the expression of Mdr1a/1b mRNA and P-gp protein in the intestine and brain of mice. jst.go.jpnih.gov This induction of P-gp in tissues like the intestine can limit the oral absorption of drugs, while its upregulation at the blood-brain barrier can restrict the entry of compounds into the central nervous system. PCN also induces the expression of organic anion transporting peptide-2. caymanchem.com

Table 2: Drug Transporter Genes Regulated by Pregnenolone Carbonitrile

| Gene | Protein | Organism | Tissue | Effect of PCN | Reference |

| Mdr1a/1b | P-glycoprotein | Mouse | Intestine, Brain | Induction | jst.go.jpnih.gov |

| Oatp2 | Organic anion transporting peptide-2 | Rodent | Liver | Induction | caymanchem.com |

Beyond its role in xenobiotic metabolism, PXR activation by PCN also influences the expression of genes involved in the homeostasis of endogenous compounds (endobiotics), such as bile acids, lipids, and glucose. plos.orgphysiology.orgfrontiersin.org This highlights the broader physiological role of PXR in integrating xenobiotic responses with the regulation of normal metabolic pathways. mdpi.com

For example, PXR activation by PCN can impact lipid metabolism by modulating the expression of genes such as Cd36, a fatty acid translocase. plos.org In the context of a high-fat diet, PCN treatment in mice has been shown to reduce the expression of genes involved in lipogenesis and gluconeogenesis in the liver. plos.orgnih.gov Furthermore, PCN can influence the expression of genes involved in bile acid homeostasis, such as cholesterol 7α-hydroxylase (Cyp7a1), which is a rate-limiting enzyme in bile acid synthesis. caymanchem.com Microarray analyses have revealed that PCN treatment alters the expression of a wide array of genes involved in intracellular metabolism, cell cycle, and redox balance, suggesting that the regulatory network controlled by PXR is extensive. oup.comnih.gov

Table 3: Selected Endobiotic Homeostasis Genes Regulated by Pregnenolone Carbonitrile

| Gene | Pathway | Organism | Tissue | Effect of PCN (High-Fat Diet) | Reference |

| G6Pase | Gluconeogenesis | Mouse | Liver | Reduction | plos.orgnih.gov |

| Pepck | Gluconeogenesis | Mouse | Liver | Reduction | plos.orgnih.gov |

| Srebp | Lipogenesis | Mouse | Liver | Reduction | plos.orgnih.gov |

| Fas | Lipogenesis | Mouse | Liver | Reduction | plos.orgnih.gov |

| Cd36 | Lipid Metabolism | Mouse | Liver | Reduction | plos.org |

| Cyp7a1 | Bile Acid Synthesis | Mouse | Liver | Reduction | plos.orgnih.gov |

Regulation of Target Gene Expression

Pregnenolone Carbonitrile-Mediated PXR-Independent Mechanisms

While the activation of the Pregnane X Receptor (PXR) is a primary mechanism for many of the biological effects of pregnenolone carbonitrile (PCN), a growing body of evidence indicates that PCN can also exert significant physiological effects through pathways independent of PXR. These non-PXR-mediated actions are particularly evident in the context of liver fibrosis, where PCN has been shown to have direct effects on hepatic stellate cells (HSCs), the primary cell type responsible for the deposition of scar tissue in the liver. nih.govnih.govresearchgate.net

Unidentified Signaling Pathways

The precise signaling pathways that mediate the PXR-independent effects of pregnenolone carbonitrile remain largely uncharacterized and are an active area of investigation. nih.gov While the direct interaction with a molecular target on hepatic stellate cells is evident, the downstream signaling events are not yet fully elucidated.

Several potential pathways and receptors have been considered, though definitive links have not been established. For instance, it is known that rat and human HSCs express the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor for which ligands are known to inhibit HSC transdifferentiation. nih.gov However, as of now, there are no reports confirming an interaction between PCN and PPARγ. nih.gov

Another consideration is PCN's known role as a glucocorticoid receptor antagonist. nih.gov However, this is considered an unlikely mechanism for its anti-fibrogenic effects. Glucocorticoids are generally anti-inflammatory, and their inhibition would not be expected to reduce fibrosis. nih.gov

Therefore, the current understanding is that PCN's PXR-independent actions are mediated through a novel, yet-to-be-identified signaling pathway within hepatic stellate cells. The identification of this pathway and the specific molecular target of PCN are critical future steps in fully understanding the therapeutic potential of this compound in liver disease.

Impact on Xenobiotic and Endobiotic Metabolism

Hepatic Drug Metabolism Pathways

The liver is the primary site of drug metabolism, a process that typically occurs in two phases. Phase I reactions, primarily oxidation, reduction, and hydrolysis, are largely carried out by the cytochrome P450 (CYP) superfamily of enzymes. Phase II reactions involve the conjugation of the modified compounds with endogenous molecules to increase their water solubility and facilitate their excretion. Pregnenolone (B344588) carbonitrile has been shown to influence both of these phases.

Induction of Cytochrome P450 Monooxygenases

Pregnenolone carbonitrile is a well-established inducer of hepatic cytochrome P450 enzymes, particularly those in the CYP3A and CYP2B families. medchemexpress.comcaymanchem.comnih.gov This induction occurs at the transcriptional level, where PCN, by activating PXR, enhances the expression of CYP genes. medchemexpress.comabcam.com

Studies in rodents have demonstrated that administration of PCN leads to a significant increase in the mRNA, protein, and enzymatic activity of Cyp3a11 and Cyp2b10 in mice. medchemexpress.com In rats, PCN treatment markedly induces cytochrome P-450p, a member of the CYP3A family. nih.gov This induction enhances the metabolism of a wide range of substrates, including both xenobiotics and endogenous molecules. For instance, the metabolism of erythromycin (B1671065) and testosterone (B1683101) is significantly increased in rats treated with PCN. nih.gov Furthermore, PCN treatment has been found to increase the hydroxylation of the mycotoxin aflatoxin B1 to the less toxic metabolite AFQ1, a reaction catalyzed by cytochrome P450p. mdpi.com

The induction of CYP enzymes by PCN is a key mechanism by which it alters the pharmacokinetics of various drugs and protects against chemical insults. medchemexpress.comabcam.com

Table 1: Effect of Pregnenolone Carbonitrile on Cytochrome P450 Enzymes

| Enzyme/Activity | Species | Effect | Reference |

|---|---|---|---|

| Cytochrome P450 3A | Rodents | Induction of expression | medchemexpress.comcaymanchem.com |

| Cyp3a11 | Mice | Induction of mRNA, protein, and enzymatic activity | medchemexpress.com |

| Cyp2b10 | Mice | Induction of mRNA, protein, and enzymatic activity | medchemexpress.com |

| Cytochrome P-450p | Rats | Marked induction | nih.gov |

| Erythromycin demethylase | Rats | Increased activity | nih.gov |

| Testosterone hydroxylase | Rats | Increased activity | nih.gov |

| Aflatoxin B1 hydroxylation | Rats | 16-fold increase in AFQ1 formation | mdpi.com |

Modulation of UDP-Glucuronosyltransferase Activity

UDP-glucuronosyltransferases (UGTs) are key Phase II enzymes that catalyze the transfer of glucuronic acid to a wide variety of substrates, thereby increasing their water solubility and facilitating their elimination. nih.govpsu.edu Pregnenolone carbonitrile has been shown to modulate the activity of specific UGT isoforms. nih.govnih.gov

Research in rats has demonstrated that PCN induces a form of UGT that preferentially conjugates bilirubin (B190676) and digitoxigenin (B1670572) monodigitoxoside (group-3 acceptors). nih.govpsu.edu This induction was observed in both Wistar and heterozygous Gunn rats, but not in homozygous Gunn rats, which have a genetic deficiency in bilirubin glucuronidation. nih.govpsu.edu In contrast, PCN did not affect the conjugation of group-1 aglycones like 1-naphthol (B170400) and p-nitrophenol. nih.govpsu.edu For group-2 aglycones, PCN was found to increase the conjugation of chloramphenicol. nih.gov

Table 2: Modulation of UDP-Glucuronosyltransferase (UGT) Activity by Pregnenolone Carbonitrile in Rats

| Substrate Group | Specific Substrate | Effect of PCN | Reference |

|---|---|---|---|

| Group 1 | 1-Naphthol, p-Nitrophenol | No alteration in conjugation | nih.govpsu.edu |

| Group 2 | Chloramphenicol | Increased conjugation | nih.gov |

| Group 2 | Morphine, Valproic acid | No significant effect | nih.gov |

| Group 3 | Bilirubin, Digitoxigenin monodigitoxoside | Increased glucuronidation | nih.govpsu.edu |

| Thyroxine (T4) | Thyroxine | Increased glucuronidation | oup.com |

| Triiodothyronine (T3) | Triiodothyronine | Marked increase in glucuronidation | oup.com |

Influence on Conjugation and Detoxification Processes

The coordinated induction of both Phase I (cytochrome P450) and Phase II (UGT) enzymes by pregnenolone carbonitrile results in a comprehensive enhancement of hepatic detoxification pathways. abcam.complos.org This dual effect allows for the efficient metabolic processing and subsequent elimination of a wide array of potentially harmful substances. The activation of PXR by PCN is central to this process, as PXR regulates a network of genes involved in both metabolism and transport. nih.govpsu.edu

Drug Transporter Regulation and Pharmacokinetic Implications

In addition to metabolizing enzymes, pregnenolone carbonitrile also regulates the expression and function of drug transporters, which are critical for the absorption, distribution, and excretion of drugs and other substances. This regulation has significant pharmacokinetic implications.

P-glycoprotein (P-gp/ABCB1) Expression and Function

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is an efflux pump that actively transports a wide range of substrates out of cells. nih.gov It is highly expressed in barrier tissues such as the intestine, blood-brain barrier, and liver. nih.govjst.go.jp The expression of P-gp is regulated by the pregnane (B1235032) X receptor (PXR). jst.go.jpjst.go.jp

Studies have shown that pregnenolone carbonitrile, as a PXR agonist, can induce the expression of P-gp. nih.govjst.go.jp In mice, PCN treatment increased the expression of both Mdr1a/1b mRNA and P-gp protein in the intestine and the brain. nih.govjst.go.jp This induction of P-gp at biological barriers can significantly limit the absorption and distribution of xenobiotics, thereby reducing their potential toxicity. nih.gov While PCN increased Mdr1a/1b mRNA in the liver, a corresponding increase in P-gp protein was not observed, suggesting tissue-specific differences in the regulation of P-gp expression by PCN. nih.govjst.go.jp In rats, PCN has been shown to increase P-gp expression in liver plasma membranes and brain capillaries. nih.gov The effects of PCN on P-gp expression can be species-specific, as it has been shown to induce P-gp in rainbow trout hepatocytes but inhibit it in zebrafish livers. mdpi.com

Organic Anion Transporting Polypeptide (Oatp) Modulation

Organic Anion Transporting Polypeptides (Oatps) are a family of uptake transporters that mediate the transport of a broad range of endogenous and exogenous compounds into cells, particularly in the liver. nih.govpsu.edu Pregnenolone carbonitrile has been identified as a modulator of Oatp expression.

Specifically, PCN has been shown to induce the expression of the rat organic anion transporting polypeptide 2 (oatp2 or Slc21a5). nih.govpsu.edu This induction is mediated through the activation of PXR, which then binds to PXR response elements in the 5'-flanking region of the rat oatp2 gene, leading to increased gene expression. nih.govpsu.edu Oatp2 is responsible for the hepatic uptake of a variety of compounds, including cardiac glycosides. nih.govpsu.edu PCN also regulates the expression of Oatp1a4 in the mouse liver via a PXR-mediated mechanism. scielo.br The induction of these uptake transporters by PCN enhances the hepatic uptake of their substrates, facilitating their subsequent metabolism and biliary excretion. caymanchem.com

Alterations in Drug Disposition and Elimination

Pregnenolone-16α-carbonitrile (PCN) significantly alters the disposition and elimination of various drugs and foreign compounds (xenobiotics) primarily through its potent activation of the pregnane X receptor (PXR). medchemexpress.comjst.go.jpabcam.com As a prototypical agonist for the rodent PXR, PCN initiates a cascade of transcriptional events that upregulate the expression of key proteins involved in drug metabolism and transport. medchemexpress.comabcam.com This induction can lead to accelerated clearance of therapeutic agents, potentially altering their efficacy and duration of action. nih.govnih.gov

The most prominent effect of PCN is the induction of cytochrome P450 (CYP) enzymes, particularly members of the CYP3A subfamily. medchemexpress.comontosight.aicaymanchem.com In rodents, PCN treatment leads to a marked increase in the mRNA, protein, and enzymatic activity levels of CYP3A enzymes, such as Cyp3a11. medchemexpress.comnih.gov Studies in female rats demonstrated that PCN administration significantly increases total hepatic cytochrome P-450 concentration and stimulates aminopyrine (B3395922) demethylase and aryl hydrocarbon hydroxylase activities, both of which are critical for drug metabolism. nih.gov This induction accelerates the metabolism of drugs that are substrates for these enzymes. For instance, PCN treatment in rats shortens the anesthesia time induced by thiopentone and propanidid, an effect attributed to the enhanced hepatic metabolism of these anesthetics. nih.gov Similarly, PCN increases the 6β-hydroxylation of testosterone, a marker of CYP3A activity, and shortens the muscle-relaxant effect of zoxazolamine (B29605) in wild-type mice, but not in mice lacking the PXR gene. nih.gov

Beyond phase I metabolizing enzymes, PCN also influences drug elimination by inducing drug transporters. A key transporter affected is P-glycoprotein (P-gp), an efflux pump encoded by the Mdr1 genes in rodents. jst.go.jpjst.go.jpnih.gov P-gp is located in the apical membrane of intestinal enterocytes, the canalicular membrane of hepatocytes, and the blood-brain barrier, where it actively pumps substrates out of cells, limiting their absorption and distribution. jst.go.jpnih.gov PCN treatment has been shown to increase the expression of Mdr1a/1b mRNA and P-gp protein in the intestine and brain of mice. jst.go.jpnih.gov This induction has direct consequences for drug disposition. In rats pre-treated with PCN, the systemic exposure (AUC) to the P-gp substrate digoxin (B3395198) was significantly reduced following both oral and intravenous administration. nih.gov This effect was attributed to a combination of increased biliary clearance (a 2-fold increase) and enhanced intestinal secretion of digoxin, particularly in the ileum and colon where Pgp expression was highest. nih.gov Furthermore, PCN increases the hepatic uptake of digoxin, a process mediated by the organic anion transporting polypeptide-2 (Oatp2), another transporter regulated by PXR. nih.gov

The table below summarizes the observed effects of Pregnenolone-16α-carbonitrile on the disposition of specific drugs.

| Drug | Observed Effect of PCN Co-administration | Mechanism | Reference |

|---|---|---|---|

| Digoxin | Reduced systemic exposure (AUC); Increased biliary clearance and intestinal secretion. | Induction of P-glycoprotein (P-gp) and Organic anion transporting polypeptide-2 (Oatp2). | nih.govnih.gov |

| Thiopentone | Shortened anesthesia time. | Induction of hepatic drug-metabolizing enzymes (CYP450). | nih.gov |

| Propanidid | Shortened anesthesia time. | Induction of hepatic drug-metabolizing enzymes (CYP450). | nih.gov |

| Zoxazolamine | Decreased duration of muscle-relaxant effect. | Induction of CYP3A activity. | nih.gov |

| Suxamethonium | Decreased skeletal muscle fasciculation. | Induction of hepatic drug-metabolizing enzymes. | nih.gov |

Interactions with Endobiotic Metabolism

Cholesterol Biosynthesis and Homeostasis

Pregnenolone-16α-carbonitrile exerts complex and context-dependent effects on cholesterol metabolism. Its influence is largely mediated by the activation of the pregnane X receptor (PXR), which in turn regulates multiple genes involved in cholesterol synthesis, catabolism, and transport. researcher.lifenih.gov

Studies in rats have shown that PCN treatment can lead to a decrease in the activity of key enzymes involved in cholesterol metabolism. nih.gov For example, feeding rats a diet supplemented with PCN resulted in a significant reduction in the microsomal activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.gov In the same study, the activity of cholesterol 7α-hydroxylase (CYP7A1), which governs the primary pathway for converting cholesterol into bile acids, was also markedly reduced. nih.gov This decreased catabolism of cholesterol to bile acids is proposed as a mechanism for the observed increase in biliary cholesterol secretion following PCN treatment. nih.gov The levels of total and free cholesterol in the liver, however, remained unchanged, as did the activity of acyl CoA:cholesterol acyltransferase (ACAT), the enzyme that esterifies cholesterol for storage. nih.gov

Conversely, other studies suggest that PXR activation by PCN can increase total cholesterol levels. researcher.life In wild-type mice, PXR activation by PCN significantly increased total cholesterol and the levels of atherogenic lipoproteins (VLDL and LDL). researcher.life This effect was absent in PXR knockout mice, confirming the receptor's role. researcher.life The mechanism may involve the induction of SREBP2, a master regulator of cholesterol synthesis. researchgate.net In female rats, PCN administration increased biliary cholesterol output twofold and led to a 3.5-fold increase in hepatic cholesteryl esters, alongside a 45% decrease in the rate of hepatic sterol synthesis. nih.gov However, when PCN was co-administered with an agent that blocks cholesterol absorption, the inhibitory effect on sterol synthesis was abolished, and biliary cholesterol output increased even further, suggesting a strong link between hepatic cholesterol synthesis rates and biliary cholesterol secretion under the influence of PCN. nih.govelsevierpure.com

The table below summarizes the effects of Pregnenolone-16α-carbonitrile on key molecules in cholesterol homeostasis based on various studies.

| Molecule/Process | Effect of PCN | Experimental Model | Reference |

|---|---|---|---|

| HMG-CoA Reductase | Decreased activity | Rats | nih.gov |

| Hmgcr gene expression | No effect | Mice on high-fat diet | plos.org |

| Cholesterol 7α-hydroxylase (CYP7A1) | Decreased activity and expression | Rats and Mice | nih.govplos.org |

| Total Plasma Cholesterol | Increased | Mice | researcher.life |

| Biliary Cholesterol Output | Increased | Rats | nih.govelsevierpure.com |

| Hepatic Cholesteryl Esters | Increased | Rats | nih.gov |

Bile Acid Metabolism and Regulation

Pregnenolone-16α-carbonitrile plays a significant role in regulating the metabolism and homeostasis of bile acids, acting as a key modulator through the PXR signaling pathway. nih.govcaymanchem.compnas.org PXR functions as a sensor for toxic bile acids and intermediates, and its activation by PCN orchestrates a protective response that involves changes in bile acid synthesis, transport, and metabolism. pnas.orgpnas.org

A primary effect of PCN is the regulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. nih.govnih.gov PCN treatment has been shown to decrease CYP7A1 activity and mRNA expression in rodents. nih.govplos.organnualreviews.org This suppression of bile acid synthesis is a key part of the feedback mechanism that PXR shares with other nuclear receptors like FXR to maintain bile acid homeostasis. pnas.orgoup.com By reducing the synthesis of new bile acids, PCN can prevent the accumulation of potentially toxic levels.

PCN also regulates the transport of bile acids. It induces the expression of hepatic transporters like the organic anion transporting polypeptide-2 (Oatp2), which facilitates the uptake of bile acids and other organic anions from the blood into the liver. caymanchem.compnas.org This enhanced hepatic uptake, coupled with increased metabolism, helps to clear bile acids from circulation. caymanchem.com

Furthermore, PXR activation by PCN protects against cholestatic liver injury and cholesterol gallstone disease (CGD). researcher.lifenih.govpnas.org PXR is activated by the toxic secondary bile acid lithocholic acid (LCA), and PCN can mimic this effect to induce a protective state. pnas.org Activation of PXR by PCN protects against LCA-induced liver damage. pnas.org In the context of CGD, which arises from an imbalance of lipids and bile salts in bile, PXR activation by PCN prevents cholesterol precipitation by increasing the concentration of biliary bile salts and thereby reducing the cholesterol saturation index. researcher.lifenih.gov This protective effect is achieved through the coordinated regulation of bile salt biosynthesis and transport in both the liver and intestine. researcher.lifenih.gov

The table below details the influence of Pregnenolone-16α-carbonitrile on major components of bile acid metabolism.

| Enzyme/Transporter | Effect of PCN | Function | Reference |

|---|---|---|---|

| Cholesterol 7α-hydroxylase (CYP7A1) | Decreased expression/activity | Rate-limiting enzyme in bile acid synthesis. | nih.govcaymanchem.comnih.gov |

| Organic anion transporting polypeptide-2 (Oatp2) | Increased expression/activity | Hepatic uptake of bile acids and xenobiotics. | nih.govcaymanchem.compnas.org |

| Cytochrome P450 3A (CYP3A) | Increased expression/activity | Metabolism/hydroxylation of bile acids (e.g., LCA). | caymanchem.compnas.org |

| Bile Acid Excretion | Decreased | Overall removal of bile acids. | nih.gov |

Interplay with Vitamin Status and Antioxidant Defense Systems

The administration of Pregnenolone-16α-carbonitrile can significantly impact the body's vitamin status and antioxidant defenses, primarily as a consequence of its induction of cytochrome P450 enzymes. tandfonline.comresearchgate.netnih.gov The metabolic activity of CYPs, particularly CYP3A which is strongly induced by PCN, involves single-electron transfers that can generate reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide as by-products. tandfonline.com An overproduction of these ROS can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA. tandfonline.com

Studies in rats have demonstrated that PCN treatment leads to a significant reduction in the levels of α-tocopherol (vitamin E), a crucial fat-soluble antioxidant, in both the liver and plasma. tandfonline.comresearchgate.netnih.gov This depletion of a key antioxidant may render tissues more susceptible to oxidative damage. Indeed, treatment with PCN has been associated with increased lipid peroxidation, as measured by thiobarbituric acid reactive substances (TBARS), in the liver and lungs of rats. tandfonline.comresearchgate.net Supplementation with high doses of vitamin E was able to prevent the PCN-induced reduction in liver and plasma α-tocopherol levels and protect against the increase in lipid peroxidation. tandfonline.comnih.gov

PCN also modulates the protein levels of key antioxidant enzymes that form the primary defense system against ROS. tandfonline.comresearchgate.net Research has shown that PCN administration causes a significant reduction in the protein levels of catalase and glutathione (B108866) peroxidase (GPx) in the liver. tandfonline.comnih.gov These enzymes are responsible for detoxifying hydrogen peroxide. The activity of superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, has also been reported to be decreased. researchgate.net This reduction in the capacity of the enzymatic antioxidant defense system, combined with the depletion of vitamin E, contributes to the heightened oxidative stress observed with PCN treatment. tandfonline.com Interestingly, while PCN may deplete hepatic glutathione (GSH) under certain conditions of toxicant challenge, some studies report it has little effect on its own. oup.comnih.gov

The table below summarizes the documented effects of Pregnenolone-16α-carbonitrile on vitamin E and the antioxidant defense system.

| Component | Effect of PCN Treatment | Tissue/Fluid | Reference |

|---|---|---|---|

| α-Tocopherol (Vitamin E) | Decreased | Liver, Plasma | tandfonline.comnih.gov |

| Lipid Peroxidation (TBARS) | Increased | Liver, Lung | tandfonline.comresearchgate.net |

| Catalase | Decreased protein levels | Liver | tandfonline.comnih.gov |

| Glutathione Peroxidase (GPx) | Decreased protein levels | Liver | tandfonline.comnih.gov |

| Superoxide Dismutase (SOD) | Decreased protein levels | Liver | tandfonline.comresearchgate.net |

| Glutathione (GSH) | No significant change/depletion under stress | Liver | oup.comnih.gov |

Physiological and Pathophysiological Effects of Pregnenolone Carbonitrile

Metabolic Regulation and Energy Homeostasis

Beyond its profound effects on the liver, pregnenolone (B344588) carbonitrile also influences metabolic processes, including body weight regulation, insulin (B600854) sensitivity, and glucose metabolism. These effects are often linked to the activation of PXR, which has emerged as a regulator of energy homeostasis.

Research in animal models has suggested a role for PCN in preventing the development of obesity induced by a high-fat diet. The activation of PXR by PCN appears to be a key mechanism in this context. While the precise molecular pathways are still under investigation, it is thought that PXR activation may influence lipid metabolism and energy expenditure.

The activation of PXR by PCN has been shown to impact glucose metabolism and insulin sensitivity, although the effects can be complex. Some studies indicate that PXR activation can impair hepatic glucose metabolism. medkoo.com One proposed mechanism for this is the inhibition of the HNF4α-GLUT2 pathway, which is involved in glucose transport into hepatocytes. medkoo.com By inhibiting this pathway, PXR activation may reduce glucose uptake by the liver.

Adipose Tissue Metabolism and Thermogenesis

Pregnenolone 16α-carbonitrile (PCN), a synthetic steroid derivative, demonstrates significant effects on adipose tissue metabolism and thermogenesis, primarily through its activation of the Pregnane (B1235032) X Receptor (PXR). plos.orgnih.gov Research in mouse models has shown that PXR activation by PCN can prevent the development of high-fat diet-induced obesity. plos.orgnih.gov The mechanisms involve modulation of gene expression related to lipid metabolism in both white adipose tissue (WAT) and brown adipose tissue (BAT).

In WAT of mice on a high-fat diet, PCN treatment leads to a reduction in the expression of genes associated with adipocyte differentiation and fat storage, such as Peroxisome proliferator-activated receptor gamma 2 (Pparγ2), Acetyl-CoA carboxylase 1 (Acc1), and Cd36. plos.orgnih.govnih.gov Concurrently, PCN increases the expression of genes involved in fatty acid oxidation, including Carnitine palmitoyltransferase 1b (Cpt1b) and Peroxisome proliferator-activated receptor alpha (Pparα). plos.orgnih.govnih.gov This shift in gene expression suggests a metabolic reprogramming in WAT, favoring fat breakdown over storage.

In BAT, PCN treatment also alters the expression of genes crucial for lipid metabolism. It enhances the expression of Pparα, Hormone-sensitive lipase (B570770) (Hsl), Cpt1b, and Cd36, while decreasing the expression of Acc1 and Stearoyl-CoA desaturase-1 (Scd-1). plos.orgnih.gov These changes indicate an increase in lipolysis and fatty acid utilization within BAT. nih.gov

Furthermore, PCN-mediated PXR activation significantly boosts thermogenesis, the process of heat production. plos.orgnih.gov In studies where mice were exposed to cold temperatures, those treated with PCN exhibited a much slower decrease in body temperature compared to controls, indicating enhanced thermogenic capacity in BAT. nih.gov This physiological response is supported by molecular data showing that PCN treatment upregulates the transcription of key thermogenic genes in BAT, including Type II iodothyronine deiodinase (Dio2), Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (Pgc-1α) and beta (Pgc-1β), Cell death-inducing DNA fragmentation factor alpha-like effector A (Cidea), and Uncoupling protein 3 (Ucp-3). plos.orgnih.govscienceopen.complos.org

Table 1: Effect of Pregnenolone Carbonitrile (PCN) on Gene Expression in Adipose Tissues of High-Fat Diet-Fed Mice

| Gene | Function | Tissue | Effect of PCN Treatment | Reference |

|---|---|---|---|---|

| Pparγ2 | Adipocyte Differentiation | WAT | Reduced | plos.orgnih.gov |

| Acc1 | Lipogenesis | WAT & BAT | Reduced | plos.orgnih.gov |

| Cd36 | Fatty Acid Uptake | WAT | Reduced | plos.orgnih.gov |

| Cd36 | Fatty Acid Uptake | BAT | Increased | plos.orgnih.gov |

| Cpt1b | β-oxidation | WAT & BAT | Increased | plos.orgnih.gov |

| Pparα | Fatty Acid Oxidation | WAT & BAT | Increased | plos.orgnih.gov |

| Dio2 | Thermogenesis | BAT | Increased | plos.orgnih.govscienceopen.com |

| Pgc-1α | Thermogenesis | BAT | Increased | plos.orgnih.govscienceopen.com |

| Ucp-3 | Thermogenesis | BAT | Increased | plos.orgnih.gov |

Endocrine System Modulation

Pregnenolone carbonitrile is recognized as a hepatic microsomal enzyme inducer, a characteristic that allows it to disrupt the delicate balance of thyroid hormone homeostasis. oup.comoup.com The primary mechanism involves the enhanced hepatic metabolism of thyroid hormones. nih.gov Inducers like PCN can increase the activity of UDP-glucuronosyltransferases (UGTs), enzymes that conjugate thyroid hormones (primarily thyroxine, T4), thereby facilitating their biliary excretion. oup.com This increased clearance leads to a reduction in serum T4 concentrations. oup.comnih.gov

The decrease in circulating thyroid hormone levels lessens the negative feedback signal to the pituitary gland. oup.com In response, the pituitary increases its secretion of thyroid-stimulating hormone (TSH). oup.com Chronic elevation of TSH can lead to physiological changes in the thyroid gland, including increased thyroid weight, follicular cell hypertrophy, and hyperplasia, which are adaptive responses to the heightened stimulation. oup.comoup.com

Studies in rats have consistently demonstrated these effects. Treatment with PCN reduces serum T4 levels while significantly increasing serum TSH concentrations. oup.comoup.com For instance, one study reported that PCN treatment for 7 days increased serum TSH by 75% and thyroid cell proliferation by 330%. oup.com Interestingly, research in Ugt1a-deficient Gunn rats showed that PCN still caused a significant increase in TSH, suggesting that while UGT-mediated glucuronidation is a contributing factor, other mechanisms may also be involved in PCN-induced thyroid disruption. nih.gov

Table 2: Effects of PCN Treatment on Thyroid Parameters in Rats (7-Day Treatment)

| Parameter | Effect of PCN Treatment | Reference |

|---|---|---|

| Serum T4 | Reduced by 25% | oup.com |

| Serum TSH | Increased by 75% | oup.com |

| Thyroid Weight | Increased by 80% | oup.com |

| Thyroid Cell Proliferation | Increased by 330% | oup.com |

Pregnenolone carbonitrile has been shown to directly influence the process of steroidogenesis, particularly the biosynthesis of testosterone (B1683101). dntb.gov.uanih.gov This regulation occurs in the testicular Leydig cells, which are the primary producers of testosterone. dntb.gov.uanih.gov The mechanism involves the pregnane X receptor (PXR), which is expressed at both the mRNA and protein level in rodent Leydig cells. dntb.gov.uanih.govresearchgate.net

As a potent agonist of the rodent PXR, PCN can alter the expression of key enzymes in the steroidogenic pathway. dntb.gov.uanih.gov Research using both rat primary Leydig cells and MA-10 mouse Leydig tumor cells has demonstrated that incubation with PCN leads to a significant decrease in the secretion of testosterone. dntb.gov.uanih.govresearchgate.net

This reduction in testosterone output is directly linked to the decreased protein expression of critical steroidogenic enzymes, including 3β-hydroxysteroid dehydrogenase (3β-HSD) and Cytochrome P450 17A1 (CYP17A1). dntb.gov.uanih.govresearchgate.net Furthermore, comprehensive RNA-sequencing analysis of MA-10 cells treated with PCN revealed a broad down-regulation of transcripts for numerous enzymes and proteins essential for the testosterone synthesis pathway. dntb.gov.uanih.gov These findings identify a PXR-mediated mechanism by which xenobiotics like PCN can disrupt testosterone homeostasis by suppressing the genetic machinery required for its production. nih.gov

Table 3: Effect of Pregnenolone Carbonitrile (PCN) on Testosterone Biosynthesis in Rodent Leydig Cells

| Finding | Observed Effect | Reference |

|---|---|---|

| Testosterone Secretion | Significantly decreased | dntb.gov.uanih.govresearchgate.net |

| 3β-HSD Protein Expression | Decreased | dntb.gov.uanih.govresearchgate.net |

| CYP17A1 Protein Expression | Decreased | dntb.gov.uanih.govresearchgate.net |

| Steroidogenic Enzyme Transcripts | Down-regulated | dntb.gov.uanih.gov |

Neurobiological Implications

Pregnenolone carbonitrile exhibits a remarkable differential regulation of cytochrome P450 (CYP) enzymes, with opposing effects observed in the liver compared to the central nervous system, specifically the hippocampus. nih.gov CYPs in the brain are vital for the metabolism of neurosteroids, which modulate various neurophysiological processes. nih.govnih.gov

While PCN is a known PXR agonist that induces hepatic CYP expression, its action in the brain follows a different pattern. nih.gov In the liver of mice, PCN treatment leads to the induction of CYP3A11 and CYP2B10 expression at the mRNA, protein, and enzymatic levels. nih.govmedchemexpress.com This is a classic response mediated by the activation of the PXR. plos.org

In stark contrast, the same PCN treatment results in the suppression of CYP3A11 and CYP2B10 expression within the hippocampus. nih.govnih.gov This tissue-specific negative regulation highlights a complex control mechanism for CYP enzymes in the brain that is distinct from the well-characterized hepatic induction pathway. The ability of PCN to suppress hippocampal CYPs has significant implications, as these enzymes are involved in the metabolism of endogenous neurosteroids like testosterone, and their dysregulation has been linked to the side effects of certain drugs. nih.govnih.gov

Table 4: Differential Regulation of CYP Enzymes by Pregnenolone Carbonitrile (PCN)

| Tissue | Effect on CYP3A11 & CYP2B10 Expression | Reference |

|---|---|---|

| Liver | Induction (Increased Expression) | nih.gov |

| Hippocampus | Suppression (Decreased Expression) | nih.govnih.gov |

Pregnenolone carbonitrile has demonstrated notable neuroprotective capabilities, particularly in the context of drug-induced neurotoxicity. nih.govnih.gov These effects appear to be linked to its ability to modulate CYP enzymes in the brain and its interaction with specific receptor pathways.

Research has focused on the neurotoxic side effects of the antiepileptic drug phenytoin (B1677684) (PHT), which can induce cognitive and mood-related issues. nih.govnih.gov These side effects are thought to arise from PHT's induction of hippocampal CYP enzymes, leading to accelerated metabolism of testosterone and subsequent negative impacts on neuronal survival and neurogenesis. nih.gov Studies in mice have shown that PCN treatment can effectively attenuate PHT-induced hippocampal neurotoxicity. nih.govnih.gov This protective effect was associated with PCN's ability to suppress hippocampal CYP expression and thereby inhibit the excessive metabolism of testosterone in the brain. nih.gov

Intriguingly, the mechanism behind this neuroprotection is not dependent on the PXR. nih.gov Further investigation using genetic and pharmacological models revealed that the beneficial effects of PCN in mitigating PHT-induced neurotoxicity are mediated through the glucocorticoid receptor (GR) signaling pathway. nih.gov

Beyond this specific model, PXR activation by agents including PCN has also been implicated in neuroprotection in a mouse model of Niemann-Pick C disease, a fatal neurodegenerative disorder. pnas.org In this context, PXR activation was associated with improved neurological function and enhanced survival of Purkinje neurons, suggesting a broader potential for PXR-targeted strategies in combating neurodegeneration. pnas.org

Research Methodologies and Experimental Paradigms

In Vivo Animal Models

In vivo animal models are essential for understanding the integrated physiological and metabolic effects of PCN, providing insights that cannot be obtained from in vitro studies alone.

Rats and mice are the most common animal models used to study the effects of PCN. As a prototypical activator of rodent PXR, PCN is frequently administered to these animals to investigate the induction of drug-metabolizing enzymes and transporters in various tissues. jst.go.jp

Tissue-Specific Induction: Studies in mice have shown that PCN induces the expression of P-glycoprotein (P-gp), a key drug transporter, in the small and large intestine as well as the brain. jst.go.jp It also robustly induces CYP3A11 and CYP2B10 expression in the liver. nih.gov In rats, PCN treatment has been shown to increase P-gp expression in the ileum and colon, leading to increased secretion of P-gp substrates like digoxin (B3395198). mdpi.com These models are crucial for understanding how PXR activation by xenobiotics can alter the pharmacokinetics of other drugs.

| Animal Model | Tissue | Key Findings with Pregnenolone (B344588) Carbonitrile |

| Mice | Intestine, Brain | Increased expression of P-glycoprotein (P-gp). jst.go.jp |

| Mice | Liver | Induction of CYP3A11 and CYP2B10 expression. nih.gov |

| Rats | Ileum, Colon | Increased P-gp expression and activity. mdpi.com |

| Rats | Liver | Induction of cytochrome P-450 isozymes. nih.gov |

The development of genetically engineered models, particularly knockout mice, has been instrumental in confirming the specific role of receptors like PXR in mediating the effects of PCN.

PXR Knockout Mice: Mice with a functionally disrupted PXR gene (PXR-/-) are a critical tool for distinguishing between PXR-dependent and PXR-independent effects of PCN. nih.govnih.gov For instance, in vivo studies demonstrated that the anti-fibrogenic effects of PCN observed in the livers of wild-type mice were absent in PXR-/- mice, confirming that this protective effect is mediated by PXR in a whole-organism context. nih.govnih.gov Conversely, research has also uncovered PXR-independent actions. For example, PCN was found to suppress the expression of hippocampal cytochrome P450 enzymes even in PXR knockout mice, indicating that other pathways are involved in its effects within the central nervous system. nih.gov These models are invaluable for dissecting the complex and sometimes contradictory roles of PXR and its activators in different tissues and disease states.

Targeted Organ and Tissue Analysis

Pregnenolone carbonitrile (PCN) exhibits distinct effects on various organs, primarily through its action as a potent agonist of the pregnane (B1235032) X receptor (PXR), a key regulator of xenobiotic metabolism. However, research also indicates PXR-independent mechanisms of action in certain tissues. The liver, intestine, and brain are primary sites where the physiological and molecular impacts of PCN have been extensively studied.

In the liver , PCN is a well-established hepatoprotective agent that promotes liver growth and induces the expression of numerous genes involved in drug and xenobiotic metabolism. nih.gov Studies in rodent models have demonstrated that PCN administration can significantly reduce liver fibrosis. nih.govfigshare.com This anti-fibrogenic effect is partly dependent on PXR activation in hepatocytes, but PCN also appears to directly inhibit the trans-differentiation of hepatic stellate cells (HSCs) into a pro-fibrogenic phenotype through a PXR-independent pathway. nih.govfigshare.com Furthermore, PCN treatment in mice leads to the induction of cytochrome P450 enzymes, specifically CYP3A11 and CYP2B10, in the liver, a classic response to PXR activation. nih.gov

The intestine is another major target of PCN. The expression of P-glycoprotein (P-gp), an important transporter protein encoded by the Mdr1a and Mdr1b genes in rodents, is significantly upregulated by PCN in both the small and large intestine. nih.govnih.gov This induction of P-gp enhances the efflux of its substrates from intestinal cells, which can reduce the absorption of certain drugs. For instance, PCN pre-treatment in rats was shown to significantly increase the net secretion of digoxin in the ileum and colon, correlating with increased P-gp protein expression in these regions. nih.gov This highlights the role of PCN in modulating the pharmacokinetics of co-administered drugs by altering intestinal transporter function.

In the brain , the effects of PCN are more complex and can be tissue-specific. While it induces P-gp expression in the cortex, it does not appear to have the same effect throughout the entire brain. nih.govnih.gov In a striking contrast to its effects on the liver, PCN has been found to suppress the expression of CYP3A11 and CYP2B10 in the hippocampus. nih.gov This tissue-specific differential regulation is notable because it is independent of PXR. Instead, the neuroprotective effects of PCN in the hippocampus, such as attenuating phenytoin-induced neurotoxicity, are suggested to be mediated by the glucocorticoid receptor (GR) signaling pathway. nih.gov

Omics Technologies and High-Throughput Screening

Transcriptomic Profiling (Microarray, RNA Sequencing)

Transcriptomic analyses, utilizing both microarray and RNA sequencing (RNA-Seq) technologies, have been instrumental in elucidating the broad range of genes regulated by pregnenolone carbonitrile. These studies confirm that PCN's influence extends far beyond the canonical genes of xenobiotic metabolism.

A microarray analysis of rat liver tissue following PCN treatment identified a significant alteration in the expression of a large number of genes. In this study, 138 genes were found to be significantly induced, while 82 were repressed. nih.gov The induced genes included well-known PXR targets involved in drug metabolism and transport. However, the analysis also revealed differential expression of genes associated with a variety of other cellular functions, such as intracellular metabolism, small molecule transport, cell cycle regulation, and redox balance, suggesting a more extensive role for PXR-mediated signaling in hepatic homeostasis. nih.gov

Another microarray study focused on the effects of PCN in pregnant rats, examining gene expression in the maternal liver, fetal liver, and placenta. nih.gov This research profiled Phase II drug metabolizing enzymes, including Glutathione (B108866) S-transferases (GSTs) and UDP-glycosyltransferases (UDPGTs). In the maternal liver, PCN treatment significantly induced 7 out of 16 GST genes and 5 out of 11 UDPGT genes examined. nih.gov In the fetal liver, 3 GST genes and 3 UDPGT genes were induced, while no significant changes were observed in the placenta. nih.gov These findings provide a detailed picture of how PCN can influence the expression of crucial detoxification enzymes during pregnancy.

More recently, RNA-Seq analysis was used to investigate the effects of PCN on mouse Leydig cells (MA-10 cells). This study revealed that PXR activation by PCN resulted in significant transcriptomic changes, identifying 1552 differentially expressed genes. nih.gov Notably, PCN was found to down-regulate the transcripts of key steroidogenic enzymes and other proteins involved in the testosterone (B1683101) synthesis pathway. nih.gov This transcriptomic evidence supports the finding that PCN can directly regulate testosterone biosynthesis in rodent Leydig cells.

| Transcriptomic Study Summary | |

| Technology | Microarray |

| Organism/Tissue | Rat Liver |

| Key Findings | - 138 genes induced, 82 repressed.- Induced genes related to drug metabolism, transport, intracellular metabolism, cell cycle, and redox balance. nih.gov |

| Technology | Microarray |

| Organism/Tissue | Pregnant Rat (Maternal Liver, Fetal Liver, Placenta) |

| Key Findings | - Significant induction of GST and UDPGT genes in maternal and fetal livers.- No significant changes in the placenta. nih.gov |

| Technology | RNA Sequencing |

| Organism/Tissue | Mouse Leydig Cells (MA-10) |

| Key Findings | - 1552 differentially expressed genes identified.- Down-regulation of transcripts for steroidogenic enzymes involved in testosterone synthesis. nih.gov |

Proteomic and Metabolomic Approaches

While transcriptomic studies have provided extensive data on gene expression changes, dedicated high-throughput proteomic and metabolomic studies specifically investigating the global effects of pregnenolone carbonitrile are not widely documented in the available literature. However, numerous studies have examined the expression of specific proteins and protein families in response to PCN treatment, offering insights into its post-transcriptional impact.

Proteomic-level investigations have largely focused on proteins known to be regulated by PXR. For example, western blot analyses have consistently confirmed the induction of P-glycoprotein in the intestine and the differential regulation of cytochrome P450 enzymes (CYP3A11, CYP2B10) in the liver (upregulation) and hippocampus (downregulation). nih.govmdpi.com In rodent Leydig cells, PCN treatment was shown to decrease the protein expression of key steroidogenic enzymes like 3β-HSD and CYP17A1, which aligns with the transcriptomic data showing a downregulation of their corresponding genes. nih.gov Additionally, fractionation studies of liver microsomes from PCN-treated rats led to the purification and identification of at least two distinct P-450 isozymes, designated PCNa and PCNb, providing early evidence of the multiplicity of inducible proteins. nih.gov

Global metabolomic profiling to map the comprehensive metabolic shifts induced by PCN has not been a primary focus of published research. Methodologies for widely-targeted and untargeted metabolomics are capable of detecting pregnenolone and its various steroid hormone derivatives. metwarebio.comhmdb.ca However, studies applying these techniques to systematically characterize the metabolic phenotype of cells or organisms after PCN exposure are lacking. Such studies would be valuable for understanding the downstream functional consequences of the observed transcriptomic and proteomic changes, particularly in pathways of steroidogenesis, bile acid metabolism, and glucose and lipid homeostasis where PXR is known to play a role. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Computational Modeling

Analysis of Steroidal Inducer Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to understand how the chemical structure of a compound relates to its biological activity. wikipedia.org In the context of pregnenolone carbonitrile and other steroidal compounds, QSAR studies are primarily focused on their interaction with the Pregnane X Receptor (PXR), a nuclear receptor known for its ability to bind a wide and structurally diverse array of ligands. nih.gov

The development of robust QSAR models for PXR activators is crucial for predicting potential drug-drug interactions and for designing new therapeutic agents that avoid PXR-mediated liabilities. nih.govnih.gov These models correlate structural or physicochemical properties of molecules with their PXR activation potential. Studies have utilized large datasets of structurally diverse PXR ligands to develop both two-dimensional (2D) and three-dimensional (3D) QSAR models. figshare.comnih.gov

Key findings from these computational analyses include:

Physicochemical Properties: Molecules that are hydrophobic, neutral, and flexible tend to have a higher propensity for activating PXR. nih.gov

Machine Learning in QSAR: Advanced machine learning techniques have been shown to improve the predictive accuracy of QSAR models for PXR activators. For instance, a machine-learning-based 3D-QSAR model was more accurate in predicting the activity of external compounds compared to its 2D counterpart. figshare.comnih.gov

Pharmacophore Modeling: 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) help in creating a visual summary of the PXR binding pocket, identifying key steric and electrostatic features that are favorable for ligand binding and receptor activation. figshare.comnih.govwikipedia.org

While these QSAR studies often include a range of steroidal and non-steroidal PXR activators, they provide the foundational framework for understanding the activity of specific compounds like pregnenolone carbonitrile. By analyzing the structural features of PCN in the context of these models, researchers can rationalize its potent agonist activity and predict how modifications to its steroidal backbone might alter its interaction with PXR.

Electrostatic Potential and Steric Conformation Analysis

The PXR LBD is known for its large, flexible, and predominantly hydrophobic binding pocket, which explains its ability to accommodate a wide variety of chemical structures. nih.gov The binding and activation of PXR are highly sensitive to subtle changes in a ligand's structure. For example, studies comparing structurally similar PXR agonists and antagonists have shown that minor modifications can completely switch the compound's activity, underscoring the importance of specific steric and electronic interactions. mdpi.com

Computational modeling approaches, such as molecular docking and molecular dynamics simulations, are used to predict the binding mode of ligands within the PXR pocket. These simulations can reveal:

Key Molecular Interactions: Identification of specific amino acid residues within the LBD that form hydrogen bonds, hydrophobic interactions, or ionic bonds with the ligand. frontiersin.org

Conformational Changes: How the ligand's conformation adapts to fit within the binding site and how the receptor itself may change shape upon binding. Studies have shown that potent PXR antagonists can prefer more extended conformations compared to agonists. mdpi.com

Binding Affinity: Calculation of the binding energy, which provides a theoretical estimate of the ligand's affinity for the receptor. frontiersin.org

For pregnenolone, the parent compound of PCN, molecular simulations have been used to map its interaction with other proteins, highlighting the importance of hydrophobic interactions and the formation of specific bonds with key amino acid residues. frontiersin.org It is through these specific steric and electrostatic complementarities that pregnenolone carbonitrile achieves its high-affinity binding to PXR, leading to receptor activation and the subsequent modulation of target gene expression.

Concluding Perspectives and Future Research Directions

Translational Relevance and Potential Research Applications

The expanding knowledge of PCN's biological activities underscores its relevance for translational research and opens up new potential applications beyond its traditional use as a simple PXR agonist.

Tool for Studying Nuclear Receptor Cross-Talk: PCN's ability to engage both PXR and other pathways, such as the glucocorticoid receptor signaling cascade, makes it a valuable pharmacological tool for dissecting the complex cross-talk between different nuclear receptors and signaling pathways in various tissues.

Investigating Drug-Induced Neurotoxicity: The discovery of PCN's neuroprotective effects against phenytoin-induced hippocampal injury presents a significant research application. nih.gov It can be used as a probe to explore the mechanisms of drug-induced neuronal side effects and to identify novel therapeutic strategies for their mitigation. The finding that it can attenuate neurotoxicity via glucocorticoid receptor-dependent suppression of CYP metabolism in the brain offers a new model for studying neuroprotection. nih.govnih.gov

Model for Metabolic and Fibrotic Diseases: PCN has been shown to prevent high-fat diet-induced obesity and insulin (B600854) resistance in mice by reducing lipogenesis and lipid storage. plos.org It also exhibits antifibrogenic properties in the liver. nih.govnih.gov These findings position PCN as a useful agent for preclinical research into the molecular mechanisms underpinning metabolic disorders like obesity and fatty liver disease, as well as liver fibrosis.

Endocrine Disruption Research: The demonstration that PCN can directly regulate testosterone (B1683101) biosynthesis provides a novel mechanism for studying how xenobiotics can disrupt endocrine function. nih.gov It serves as a model compound to investigate the impact of PXR activators on reproductive health and hormone homeostasis. nih.govmdpi.com

The table below summarizes key research findings demonstrating the translational applications of Pregnenolone (B344588) Carbonitrile.

| Research Area | Key Finding with Pregnenolone Carbonitrile (PCN) | Potential Research Application | Reference |

|---|---|---|---|

| Neuropharmacology | Ameliorates phenytoin-induced hippocampal neurotoxicity via a PXR-independent, glucocorticoid receptor-dependent mechanism. | Model for developing therapies to mitigate neuronal side effects of antiepileptic drugs. | nih.gov |

| Metabolic Disease | Prevents high-fat diet-induced obesity and insulin resistance in mice. | Tool to study PXR's role in energy homeostasis and as a potential therapeutic target for obesity. | plos.org |

| Hepatology | Inhibits liver fibrogenesis through both PXR-dependent and PXR-independent pathways. | Investigating molecular mechanisms of liver fibrosis and potential anti-fibrotic strategies. | nih.govnih.gov |

| Endocrinology | Down-regulates steroidogenic enzymes and decreases testosterone secretion in rodent Leydig cells. | Model for studying xenobiotic-induced endocrine disruption and reproductive toxicology. | nih.govmdpi.com |

Emerging Research Frontiers

The nuanced and complex bioactivity of PCN is paving the way for several emerging research frontiers that promise to further redefine our understanding of this compound.

Neurosteroid-like Actions and Neuroinflammation: The PXR-independent, glucocorticoid receptor-mediated neuroprotective effects of PCN are a major emerging frontier. nih.govnih.gov Future research is likely to focus on whether PCN functions as a synthetic neurosteroid, modulating neuronal function, survival, and inflammation within the central nervous system. Investigating its impact on microglia activation and other neuroinflammatory pathways could reveal novel therapeutic avenues for neurodegenerative diseases.

Tissue-Specific Receptor Modulation: A key frontier is to understand the molecular grammar that dictates PCN's tissue-specific actions. This involves identifying the full spectrum of its molecular targets in different cell types and elucidating the tissue-specific expression of co-activators and co-repressors that modulate the activity of PXR and other receptors engaged by PCN. This research could lead to the design of more selective PXR modulators with improved therapeutic profiles.

Endocrine Regulation and Reproductive Health: The discovery of PCN's inhibitory effect on testosterone synthesis opens a new research direction into the role of PXR in gonadal function and fertility. nih.gov Future studies could explore the long-term consequences of PXR activation by PCN and other xenobiotics on the reproductive system and investigate its effects on other steroid hormone pathways.

Metabolic Reprogramming: The ability of PCN to prevent diet-induced obesity suggests a role for PXR in systemic energy metabolism that is still not fully understood. plos.org An emerging area of research is to explore how PXR activation by PCN reprograms metabolic pathways in different tissues, including not just the liver but also adipose tissue and skeletal muscle, and how this impacts insulin sensitivity and energy expenditure.

The table below highlights the differential effects of Pregnenolone Carbonitrile in various tissues, representing an emerging research frontier.

| Tissue | Observed Effect of PCN | Primary Receptor/Pathway Implicated | Reference |

|---|---|---|---|

| Liver | Induction of CYP3A enzymes. | Pregnane (B1235032) X Receptor (PXR) | nih.gov |

| Hippocampus | Suppression of CYP3A enzymes; neuroprotection. | Glucocorticoid Receptor (PXR-independent) | nih.gov |

| Testis (Leydig Cells) | Decreased testosterone synthesis and secretion. | Pregnane X Receptor (PXR) | nih.gov |

| Intestine | Induction of P-glycoprotein protein. | Pregnane X Receptor (PXR) | jst.go.jpnih.gov |

| Liver | Increased P-glycoprotein mRNA but not protein. | PXR (with post-transcriptional control) | jst.go.jpnih.gov |

Q & A

Basic Research Questions

Q. What experimental approaches validate PCN’s role as a pregnane X receptor (PXR) agonist in rodent models?

- Methodological Answer:

- Mechanistic Validation: Use qPCR or RNA sequencing to measure induction of PXR target genes (e.g., CYP3A11, CYP2B10) in liver tissue after PCN administration (25–50 mg/kg, intraperitoneal or subcutaneous injection) .

- Functional Assays: Employ luciferase reporter assays in hepatocyte cell lines (e.g., HepG2) transfected with rodent PXR to confirm transcriptional activation .

- Control Experiments: Compare results with PXR-knockout models or co-administration of PXR antagonists (e.g., ketoconazole) to establish specificity .

Q. What are the standard protocols for administering PCN in rodent studies investigating hepatoprotection?

- Methodological Answer:

- Dosing Regimens: Typical protocols involve weekly injections (25 mg/kg) in rats or mice, with pre-treatment 24–48 hours before inducing liver injury (e.g., carbon tetrachloride) .

- Tissue Analysis: Collect liver samples for histopathology (Sirius Red staining for fibrosis, α-SMA immunostaining for stellate cell activation) and biochemical assays (CYP3A activity via erythromycin N-demethylation) .

- Outcome Metrics: Quantify liver-to-body weight ratios and serum markers (ALT, AST) to assess protective effects .

Q. How is PCN’s purity and structural identity confirmed in experimental settings?

- Methodological Answer:

- Analytical Techniques: Use high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and mass spectrometry (MS) to verify molecular weight (341.5 g/mol) and structural consistency with canonical SMILES .

- Batch Variability: Cross-reference certificates of analysis (COA) for lot-specific purity data and solubility profiles (e.g., 1 mg/mL in DMSO) .

Advanced Research Questions

Q. How can researchers reconcile PCN’s hepatoprotective effects with its role in CYP3A induction, which may metabolize toxins into harmful intermediates?

- Methodological Answer:

- Dose-Response Studies: Titrate PCN concentrations to identify thresholds where protective effects (e.g., reduced fibrosis) outweigh potential toxicity from CYP-mediated metabolism .

- Metabolite Profiling: Use LC-MS/MS to characterize PCN-induced CYP3A metabolites in liver microsomes and correlate with toxicity markers (e.g., lipid peroxidation, glutathione depletion) .

- Comparative Models: Test PCN in models with genetic CYP3A deficiencies or co-administer CYP inhibitors (e.g., ritonavir) to isolate PXR-specific pathways .

Q. What experimental strategies address contradictions in PCN’s effects on xenobiotic metabolism and fibrosis pathways?

- Methodological Answer:

- Time-Course Analyses: Evaluate temporal differences in CYP induction (early phase) versus anti-fibrotic activity (late phase) using longitudinal sampling .

- Pathway-Specific Knockdowns: Apply siRNA targeting PXR or fibrosis mediators (e.g., TGF-β) to dissect overlapping mechanisms .

- Multi-Omics Integration: Combine transcriptomics (PXR activation) with proteomics (collagen deposition) to map crosstalk between metabolic and fibrotic pathways .

Q. How should researchers optimize PCN’s solubility and stability for in vitro assays?

- Methodological Answer:

- Solvent Selection: Prepare stock solutions in DMSO (10 mM), ensuring final solvent concentration ≤0.1% to avoid cytotoxicity. Validate solubility in assay buffers via nephelometry .

- Storage Conditions: Store lyophilized PCN at -20°C (stable for 3 years) and working solutions at -80°C (6-month stability). Avoid freeze-thaw cycles .

- Degradation Monitoring: Use stability-indicating HPLC methods to detect hydrolysis products (e.g., loss of nitrile group) under varying pH/temperature conditions .

Q. What frameworks (e.g., PICO, FINER) are suitable for designing hypothesis-driven studies on PCN’s dual role in detoxification and tissue remodeling?

- Methodological Answer:

- PICO Framework:

- Population: Rodent models with chemically induced liver fibrosis.

- Intervention: PCN administration (25 mg/kg, weekly).

- Comparison: Vehicle control or PXR-knockout cohorts.

- Outcome: Fibrosis reduction (Sirius Red area) vs. CYP3A activity.

- FINER Criteria:

- Feasibility: Leverage established PCN dosing protocols.

- Novelty: Investigate PCN’s non-PXR pathways (e.g., TGF-β modulation).

- Ethics: Adhere to institutional guidelines for animal welfare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products